Diisopentyl ether
Overview
Description
Diisopentyl ether, also known as diisoamyl ether, is an organic compound with the molecular formula C10H22O. It is a colorless liquid with a mild, pleasant odor. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is primarily used as a solvent and in various chemical reactions due to its relatively low reactivity and good solubility in organic solvents .
Mechanism of Action
Target of Action
Diisopentyl ether, also known as Diisoamyl ether, is a chemical compound with the molecular formula C10H22O The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Two distinct routes of IPP biosynthesis occur in nature: the mevalonate pathway and the recently discovered deoxyxylulose 5-phosphate (DXP) pathway . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopentyl ether can be synthesized through the dehydration of isopentyl alcohol (3-methyl-1-butanol) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid catalyst to produce the ether and water as a byproduct.
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic dehydration of isopentyl alcohol. The process involves passing the alcohol vapor over a solid acid catalyst at elevated temperatures. This method is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diisopentyl ether undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, although it is relatively resistant to mild oxidizing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of different ether derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to isopentyl alcohol.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Different ether derivatives.
Hydrolysis: Isopentyl alcohol
Scientific Research Applications
Diisopentyl ether has several applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and extraction processes due to its good solubility in organic solvents and low reactivity.
Biology: Employed in the extraction of biological compounds from aqueous solutions.
Medicine: Investigated for its potential use in pharmaceutical formulations as a solvent or intermediate.
Industry: Utilized in the production of various chemicals and as a solvent in industrial processes .
Comparison with Similar Compounds
Diethyl ether: Another common ether with a similar structure but different physical properties and reactivity.
Diisopropyl ether: Similar in structure but with different alkyl groups, leading to variations in boiling points and solubility.
Tetrahydrofuran: A cyclic ether with different chemical properties and applications.
Uniqueness: Diisopentyl ether is unique due to its specific alkyl groups, which provide distinct physical properties such as boiling point and solubility. Its relatively low reactivity makes it a suitable solvent for various chemical reactions and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(3-methylbutoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZGPSLYZOOYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052198 | |
Record name | Di-iso-amyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Merck Index] | |
Record name | Butane, 1,1'-oxybis[3-methyl- | |
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Record name | Di-iso-amyl ether | |
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Boiling Point |
172.5 °C | |
Record name | DI-ISO-AMYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Water solubility of 200 mg/l, Very soluble in acetone, chloroform, ethyl ether | |
Record name | DI-ISO-AMYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7777 @ 12 °C/4 °C | |
Record name | DI-ISO-AMYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.4 [mmHg], 1.4 mm Hg at 25 °C | |
Record name | Di-iso-amyl ether | |
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Record name | DI-ISO-AMYL ETHER | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
544-01-4 | |
Record name | Diisoamyl ether | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=544-01-4 | |
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Record name | Di-iso-amyl ether | |
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Record name | Diisopentyl ether | |
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Record name | Butane, 1,1'-oxybis[3-methyl- | |
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Record name | Di-iso-amyl ether | |
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Record name | Diisopentyl ether | |
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Record name | DIISOAMYL ETHER | |
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Record name | DI-ISO-AMYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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